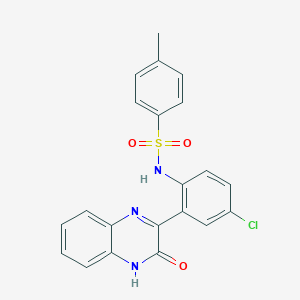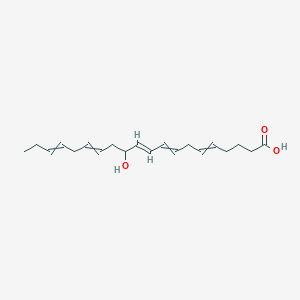
(10E)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(10E)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid is a bioactive lipid derived from arachidonic acid. It is a member of the hydroxyeicosatetraenoic acids (HETEs) family, which are known for their roles in various biological processes, including inflammation and cell signaling. This compound is particularly notable for its involvement in the regulation of vascular tone and platelet aggregation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (10E)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, which introduce a hydroxy group at specific positions on the carbon chain. The reaction conditions generally require a controlled environment with specific pH and temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches, utilizing genetically engineered microorganisms that express the necessary enzymes. These microorganisms are cultured in large bioreactors, where conditions such as nutrient supply, oxygen levels, and temperature are carefully regulated to maximize yield.
化学反应分析
Types of Reactions
(10E)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxy group to form keto derivatives.
Reduction: The hydroxy group can be reduced to form corresponding alcohols.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are often employed in substitution reactions.
Major Products
Oxidation: Keto derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(10E)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation and enzymatic reactions.
Biology: It plays a role in cell signaling pathways and is used to investigate the mechanisms of inflammation and immune responses.
Medicine: Research focuses on its potential therapeutic effects in treating inflammatory diseases and cardiovascular conditions.
Industry: It is utilized in the development of pharmaceuticals and as a biochemical marker in various diagnostic assays.
作用机制
The mechanism of action of (10E)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid involves its interaction with specific receptors and enzymes in the body. It acts as a signaling molecule, binding to G-protein coupled receptors (GPCRs) and activating downstream signaling pathways. These pathways regulate various physiological processes, including inflammation, vascular tone, and platelet aggregation.
相似化合物的比较
Similar Compounds
(5Z,8Z,11Z,14Z)-Eicosatetraenoic acid (Arachidonic acid): The precursor to (10E)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid.
(5Z,8Z,11Z,14Z)-15-Hydroxyicosatetraenoic acid (15-HETE): Another hydroxyeicosatetraenoic acid with similar biological functions.
(5Z,8Z,11Z,14Z)-20-Hydroxyicosatetraenoic acid (20-HETE): Known for its role in regulating blood pressure and kidney function.
Uniqueness
This compound is unique due to its specific position of the hydroxy group and its distinct role in regulating vascular tone and platelet aggregation. Its specific interactions with certain receptors and enzymes also differentiate it from other similar compounds.
属性
分子式 |
C20H30O3 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
(10E)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23)/b4-3?,9-7?,11-8?,13-10?,17-14+ |
InChI 键 |
MCRJLMXYVFDXLS-XHDHHSEKSA-N |
手性 SMILES |
CCC=CCC=CCC(/C=C/C=CCC=CCCCC(=O)O)O |
规范 SMILES |
CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B14117228.png)

![methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14117249.png)



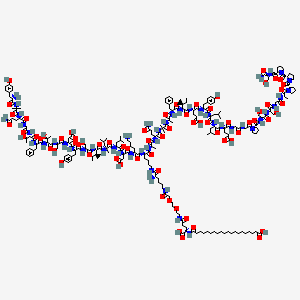
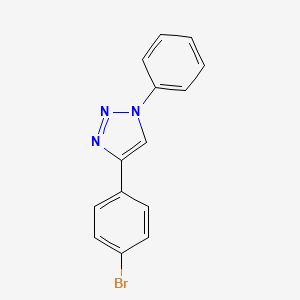
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B14117289.png)

![3-(4-fluorobenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117299.png)
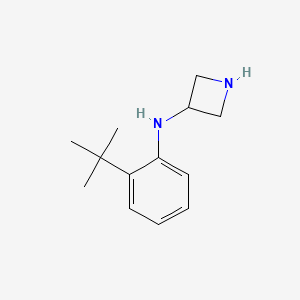
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-4-carboxylate](/img/structure/B14117306.png)
